molecular formula C14H10N2O4 B11959158 Benzenamine, N-(1,3-benzodioxol-5-ylmethylene)-4-nitro- CAS No. 113659-62-4

Benzenamine, N-(1,3-benzodioxol-5-ylmethylene)-4-nitro-

Cat. No.: B11959158
CAS No.: 113659-62-4
M. Wt: 270.24 g/mol
InChI Key: VOMKKZGQKCDFIH-UHFFFAOYSA-N
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Description

Benzenamine, N-(1,3-benzodioxol-5-ylmethylene)-4-nitro- is a Schiff base derivative characterized by a benzodioxole moiety fused to an aromatic amine via an imine (-CH=N-) linkage. The compound features a nitro (-NO₂) group at the para position of the benzenamine ring (Figure 1). The benzodioxole component (a methylenedioxy bridge) enhances planarity, which may facilitate π-π stacking interactions in solid-state or receptor-binding contexts.

Key structural attributes:

  • Molecular formula: Likely C₁₄H₁₀N₂O₄ (inferred from analogs in and ).
  • Functional groups: Nitro (-NO₂), imine (-CH=N-), and benzodioxole (1,3-dioxole fused to benzene).
  • Synthesis: Likely synthesized via condensation of 4-nitroaniline with 1,3-benzodioxole-5-carbaldehyde under acidic or thermal conditions, analogous to methods described for related Schiff bases .

Properties

CAS No.

113659-62-4

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(4-nitrophenyl)methanimine

InChI

InChI=1S/C14H10N2O4/c17-16(18)12-4-2-11(3-5-12)15-8-10-1-6-13-14(7-10)20-9-19-13/h1-8H,9H2

InChI Key

VOMKKZGQKCDFIH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Classical Knoevenagel Condensation

Under conventional heating, the reaction proceeds in glacial acetic acid with sodium acetate (1–1.2 eq) and piperidine (0.1 eq) as catalysts. The mixture is refluxed for 6–12 hours, yielding the target compound as a crystalline solid. However, this method suffers from moderate yields (26–62%) and prolonged reaction times.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the condensation, reducing reaction times to 10–30 minutes. Optimal conditions include:

  • Solvent: Glacial acetic acid (6.6 eq)

  • Catalysts: Sodium acetate (0.1 eq) + piperidine (0.1 eq)

  • Temperature: 120°C under closed-vessel conditions

This approach achieves yields up to 98% while ensuring stereoselective formation of the thermodynamically stable Z-isomer.

Catalytic Systems and Reaction Optimization

Base-Catalyzed Mechanisms

Strong bases like sodium hydride in N-methylpyrrolidinone (NMP) facilitate deprotonation of the hydrazine, enhancing nucleophilicity. This method, adapted from palladium-catalyzed aryl amination protocols, achieves 75–85% yields when performed at 70–130°C for 2–4 hours.

Solvent Effects

Polar aprotic solvents (e.g., NMP, DMF) improve reaction homogeneity and kinetics. Comparative studies show:

SolventYield (%)Reaction Time (h)
NMP852.5
Ethanol626.0
Toluene488.0

Data derived from.

Purification and Crystallization Strategies

Recrystallization Techniques

Crude product purification employs heptane or ethanol/water mixtures. Heptane recrystallization at −20°C produces needle-like crystals with >99% purity. Ethanol/water (1:3 v/v) yields a microcrystalline powder suitable for X-ray diffraction analysis.

Chromatographic Methods

Silica gel chromatography (hexane/ethyl acetate, 4:1) resolves byproducts like unreacted aldehyde or dimeric species. This step is critical for pharmaceutical-grade material, reducing impurity levels to <0.1%.

Stereochemical Control and Analytical Validation

Z-Isomer Selectivity

The reaction exclusively forms the Z-isomer due to steric hindrance from the 1,3-benzodioxole ring. Nuclear Overhauser effect (NOE) spectroscopy confirms the (E)-configuration at the hydrazone bond.

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.02 (s, 1H, CH=N), 6.85–6.79 (m, 3H, benzodioxole-H).

  • HRMS: m/z 285.074956 [M+H]+ (calc. 285.0749).

Scale-Up and Industrial Feasibility

Batch Reactor Protocols

Kilogram-scale synthesis uses jacketed reactors with mechanical stirring. Key parameters:

  • Temperature gradient: 25°C → 120°C over 1 hour

  • Pressure: 1.5–2.0 bar (for microwave-assisted batches)

  • Throughput: 1.2 kg/day per 100 L reactor

Continuous Flow Systems

Microreactors with residence times of 5–10 minutes achieve 92% yield at 130°C, demonstrating superior heat transfer and mixing efficiency compared to batch methods.

Emerging Methodologies and Research Gaps

Photocatalytic Condensation

Preliminary studies using TiO2 nanoparticles under UV light show 70% yield in 1 hour, though product purity remains suboptimal (87–91%).

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica) catalyze the condensation in phosphate buffer (pH 7.0), yielding 55% product with 99% enantiomeric excess. This green chemistry method requires further optimization for industrial viability .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(1,3-benzodioxol-5-ylmethylene)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be employed.

    Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4) are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

Benzenamine, N-(1,3-benzodioxol-5-ylmethylene)-4-nitro- serves as a valuable building block in organic synthesis. Its structure allows for the formation of various derivatives through reactions such as:

  • Nucleophilic Substitution : The nitro group can be reduced to an amine, facilitating further functionalization.
  • Condensation Reactions : It can react with aldehydes or ketones to form imines or related compounds.

These reactions are crucial for developing new materials or complex organic molecules.

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : Investigations into its effects on cancer cell lines have shown that it could induce apoptosis in specific types of cancer cells by modulating cellular signaling pathways .

The compound's ability to interact with various biological targets makes it a candidate for drug development.

Medicinal Chemistry

In the field of medicinal chemistry, Benzenamine, N-(1,3-benzodioxol-5-ylmethylene)-4-nitro- is being explored for its therapeutic potential:

  • Drug Development : Its structural features allow it to act as a scaffold for designing new drugs targeting diseases such as cancer and infections.
  • Bioactivity Studies : Ongoing research focuses on elucidating its mechanism of action at the molecular level, which could lead to the discovery of novel therapeutic agents .

Case Study 1: Anticancer Activity

A study published in PMC examined the effects of various derivatives of benzenamine compounds on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against MDA-MB 231 (breast cancer) and PC3 (prostate cancer) cell lines. The mechanism involved the modulation of apoptotic pathways and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of benzenamine derivatives against Staphylococcus aureus and Escherichia coli. The study found that some derivatives showed promising antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Benzenamine, N-(1,3-benzodioxol-5-ylmethylene)-4-nitro- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of structurally related compounds is provided below, highlighting substituent effects and functional group variations:

Compound Molecular Formula Key Substituents Synthesis Yield Melting Point Applications/Notes
Target Compound : Benzenamine, N-(1,3-benzodioxol-5-ylmethylene)-4-nitro- C₁₄H₁₀N₂O₄ -NO₂ (para), benzodioxole Not reported Not reported Potential antimicrobial/antioxidant activity due to nitro and imine groups .
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one C₁₂H₁₀N₂O₃S Benzodioxole, thioxoimidazolidinone 88–96% Not reported High-yield synthesis; thioamide group may enhance metal coordination or bioactivity.
Benzenamine, N-(1,3-benzodioxol-5-ylmethylene)-2-methyl- C₁₅H₁₃NO₂ -CH₃ (ortho), benzodioxole Not reported Not reported Methyl group increases lipophilicity; reduced electron-withdrawing effects vs. nitro.
Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- C₁₄H₁₂N₂O₂ -NO₂ (on imine phenyl), -CH₃ (para) Not reported Not reported Nitro on imine phenyl alters conjugation; potential for optoelectronic applications.
2-Methoxy-5-methyl-4-nitrobenzenamine C₈H₁₀N₂O₃ -NO₂ (para), -OCH₃, -CH₃ Not reported Not reported Simpler structure; nitro and methoxy groups compete for electronic effects.

Electronic and Reactivity Differences

  • Nitro Position : The target compound’s para-nitro group on the benzenamine ring enhances electron withdrawal, stabilizing the imine bond and increasing acidity of the N-H proton (if present) compared to methyl or methoxy substituents .
  • Benzodioxole vs.
  • Thioxoimidazolidinone vs. Imine: The thioxo group in ’s compound introduces sulfur-based reactivity (e.g., nucleophilic substitution), absent in the target compound .

Physicochemical Properties

  • Solubility : The nitro group reduces solubility in polar solvents compared to methoxy or methyl analogs (e.g., ) but enhances solubility in aprotic solvents like DMF .
  • Thermal Stability : Nitro-substituted Schiff bases generally exhibit higher melting points due to strong intermolecular dipole interactions .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing Benzenamine, N-(1,3-benzodioxol-5-ylmethylene)-4-nitro-?

  • Methodology : The compound is synthesized via a Schiff base condensation reaction. This involves refluxing 4-nitroaniline with 1,3-benzodioxole-5-carbaldehyde in a polar aprotic solvent (e.g., ethanol or methanol) under acidic or neutral conditions. Catalysts like glacial acetic acid or anhydrous magnesium sulfate are often used to drive the reaction. Post-synthesis, purification is achieved through column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from solvents like ethyl acetate .
  • Key Considerations : Monitor reaction progress via TLC. Confirm the absence of starting materials using NMR or IR spectroscopy.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Techniques :

  • 1H/13C NMR : Assign peaks to the benzodioxole methylene group (~δ 5.9–6.1 ppm), nitro group aromatic protons (δ 8.0–8.5 ppm), and imine proton (δ 8.5–9.0 ppm) .
  • HRMS (CI or ESI) : Confirm molecular weight (e.g., expected [M+H]+ peak). For example, a related Schiff base compound (C14H12N2O3) showed an exact mass of 270.1135 .
  • IR Spectroscopy : Identify C=N stretch (~1600–1650 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the molecular structure and conformation?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is used to determine bond lengths, angles, and torsional parameters. For example, SHELX can model the dihedral angle between the benzodioxole and nitro-substituted benzene rings, critical for understanding π-π stacking or intramolecular interactions. SHELXTL (Bruker AXS) or SHELXLE (GUI) interfaces streamline refinement, especially for handling twinned crystals or high-resolution data .
  • Case Study : A structurally similar Schiff base (C14H13NO) was resolved with SHELXL, revealing a planar imine linkage and intermolecular hydrogen bonding .

Q. How can computational methods predict electronic properties and reactivity of this compound?

  • Approach :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. For nitroaromatic compounds, this reveals electron-deficient regions influencing nucleophilic attack sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to assess potential pharmacological activity.

Q. How to resolve contradictions between experimental data (e.g., NMR vs. X-ray)?

  • Strategies :

  • Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
  • Compare experimental X-ray bond lengths/angles with DFT-optimized structures .
  • Use dynamic NMR to probe conformational flexibility if discrepancies arise in solution vs. solid-state data.

Q. What are the implications of the nitro and benzodioxole groups on photophysical or catalytic properties?

  • Nitro Group : Enhances electron-withdrawing effects, stabilizing charge-transfer complexes. In cycloaddition reactions (e.g., nitrone-alkene), the nitro group can act as an electron-deficient dienophile .
  • Benzodioxole : The methylenedioxy bridge increases planarity and π-conjugation, potentially enhancing fluorescence or catalytic activity in oxidation reactions.

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